molecular formula C17H28N2O3 B15366380 N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide CAS No. 57494-84-5

N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide

Cat. No.: B15366380
CAS No.: 57494-84-5
M. Wt: 308.4 g/mol
InChI Key: LGDPMZTXBPFBSG-UHFFFAOYSA-N
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Description

Chemical Name: N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide CAS Number: 57494-84-5 (from ) Molecular Formula: Presumed to be C₁₇H₂₇N₂O₄ (based on structural analysis). Structural Features:

  • A phenylpropyl backbone with a hydroxy-isopropylamino propoxy side chain.
  • Acetamide functional group at the terminal position.

This compound is structurally related to beta-blockers, particularly Practolol (), but features a propyl group instead of a direct phenyl linkage.

Properties

CAS No.

57494-84-5

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propyl]acetamide

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-11-16(21)12-22-17-8-6-15(7-9-17)5-4-10-18-14(3)20/h6-9,13,16,19,21H,4-5,10-12H2,1-3H3,(H,18,20)

InChI Key

LGDPMZTXBPFBSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCCNC(=O)C)O

Origin of Product

United States

Biological Activity

N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide, also known by its CAS number 22568-64-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H26N2O4
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 22568-64-5
  • IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide

The compound exhibits activity through interactions with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. GPCRs are known to regulate numerous cellular processes, including neurotransmission and hormonal responses. Specific studies have indicated that derivatives of this compound may influence adenylyl cyclase activity, a key enzyme in the signaling pathways mediated by GPCRs .

Pharmacological Effects

  • Cardiovascular Effects :
    • The compound has been studied for its potential as a beta-blocker, which could be beneficial in managing conditions such as hypertension and arrhythmias. Its structural similarity to known beta-blockers suggests it may inhibit beta-adrenergic receptors effectively .
  • Neuroprotective Properties :
    • Research indicates that compounds with similar structures can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This is hypothesized to be due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity :
    • Preliminary studies have shown that related compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens .

In Vitro Studies

A study conducted on the compound's derivatives demonstrated significant inhibition of certain cancer cell lines, indicating potential anti-cancer properties. The study utilized various assays to evaluate cell viability and proliferation rates, revealing that higher concentrations led to reduced cell growth .

Clinical Implications

Clinical trials are necessary to further elucidate the therapeutic potential of this compound in humans. Initial findings suggest a favorable safety profile; however, comprehensive clinical evaluations are essential to confirm efficacy and safety in diverse populations.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CardiovascularBeta-blocking properties
NeuroprotectivePotential reduction in oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Functional Differences
Compound Name & CAS Molecular Formula Substituent Modifications Pharmacological Role Source
Target Compound (57494-84-5) C₁₇H₂₇N₂O₄ Propyl-phenyl backbone, acetamide Beta-blocker (assumed)
Practolol () C₁₄H₂₁N₂O₃ Phenyl-acetamide, hydroxy-isopropylamino Antiarrhythmic (documented)
Impurity E(EP) (MM0435.05, ) C₁₆H₂₅ClN₂O₄ Butanamide instead of acetamide Pharmaceutical impurity
N-{4-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}acetamide (64511-73-5) C₂₂H₂₇N₂O₄ Piperidinyl group replaces isopropylamino Unknown (structural variation)
L748337 () C₂₅H₃₃N₃O₆S Benzenesulfonamide group Beta-adrenergic antagonist

Pharmacological and Physicochemical Properties

  • Target Compound vs. Receptor Selectivity: Practolol selectively blocks β₁-adrenergic receptors. The target’s extended alkyl chain may alter receptor binding kinetics, though experimental data are lacking.
  • Impurity Profiles :
    • Impurity E(EP) () differs by a butanamide group, which may reduce bioavailability due to increased steric hindrance .

Regulatory and Industrial Relevance

  • Pharmaceutical Standards :
    • European Pharmacopoeia (EP) standards () highlight stringent controls for impurities in beta-blocker APIs, emphasizing the need for precise synthesis .
  • Commercial Availability :
    • lists two suppliers for the target compound, reflecting niche industrial demand .

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